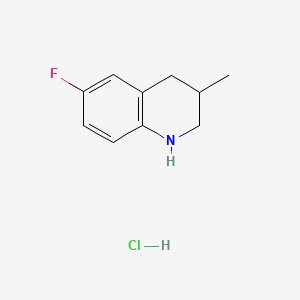

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a fluorinated tetrahydroquinoline derivative featuring a fluorine atom at the 6-position and a methyl group at the 3-position of the bicyclic scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular weight is estimated to be 201.67 g/mol, derived from similar structures like 6-fluoro-1,2,3,4-tetrahydroquinoline (MW 151.18 g/mol, ) with adjustments for the methyl and hydrochloride groups.

Tetrahydroquinolines are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids. The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity, while the 3-methyl group may reduce oxidative metabolism.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

InChI |

InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H |

InChI Key |

UOEQEDLMFDXDLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)F)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with a tetrahydroquinoline structure, containing a quinoline moiety with a fluorine atom at the sixth position and a methyl group at the third position. It has a molecular formula of and a molecular weight of 201.66 g/mol. The compound is used in pharmaceuticals as an intermediate in the synthesis of antibiotics such as flumequine. Derivatives of tetrahydroquinoline compounds have shown potential in treating neurological disorders because of their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Scientific Research Applications

this compound has applications in scientific research:

- Pharmaceuticals It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis This compound serves as a building block in the synthesis of more complex organic molecules.

- Medicinal Chemistry It is studied for potential therapeutic effects and as a lead compound in drug discovery.

- Biological Research The compound is used in studies investigating the mechanisms of action of fluorinated quinoline derivatives.

Reaction Pathways

Specific reaction pathways include its synthesis from 6-fluorotetrahydroquinaldine through various reaction conditions involving polyphosphoric acid and diethyl ethoxymethylene malonate. this compound exhibits significant biological activities and has been studied for its antibacterial properties, particularly as an intermediate in the synthesis of flumequine, an antibiotic agent effective against various bacterial infections. The compound's structure allows it to interact with bacterial enzymes and disrupt critical metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Halogen Effects: Fluorine (6-F) offers electronegativity and metabolic resistance, while bromine (6-Br, ) increases lipophilicity and may prolong half-life.

- Methyl Group Position : The 3-methyl group in the target compound contrasts with 2-methyl () and 4,4-dimethyl () analogs. Positional differences influence conformational flexibility and metabolic pathways.

- Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and aqueous solubility compared to free bases.

Pharmacological Implications

- Fluorine’s Role : The 6-fluoro substituent in the target compound mimics strategies seen in CNS-active drugs, where fluorine improves blood-brain barrier penetration.

- Methyl Group Impact: The 3-methyl group may block cytochrome P450-mediated oxidation, enhancing metabolic stability compared to non-methylated analogs like 6-fluoro-1,2,3,4-tetrahydroquinoline.

Biological Activity

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class. Its unique structure features a fluorine atom at the sixth position and a methyl group at the third position, which significantly influence its biological activity. This article explores its antibacterial properties, potential neurological applications, and other biological activities supported by various research findings.

- Molecular Formula : C10H12ClFN

- Molecular Weight : 201.66 g/mol

The presence of a fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its biological effectiveness .

Antibacterial Properties

This compound has been primarily studied for its antibacterial activity . It serves as an intermediate in the synthesis of flumequine, a well-known antibiotic effective against a range of bacterial infections. The compound interacts with bacterial enzymes and disrupts metabolic pathways critical for bacterial survival .

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Neurological Applications

Research indicates that derivatives of tetrahydroquinolines can cross the blood-brain barrier and modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders. Ongoing studies are investigating the interaction of this compound with neurotransmitter receptors to explore its neuroactive properties .

Table 2: Potential Neurological Targets

| Target Receptor | Interaction Type | Potential Effect |

|---|---|---|

| Muscarinic M1 Receptor | Agonist | Cognitive enhancement |

| Dopamine Receptors | Modulation | Neuroprotective effects |

The mechanism of action involves interaction with specific molecular targets. The fluorine atom enhances the compound's ability to interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. This interaction may also enhance the efficacy of existing antibiotics when used in combination therapies.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy Study :

- Neuropharmacological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.